P2X3 Receptor Antagonist Potency: A Balanced Profile Differentiated from High-Potency Clinical Candidates
The target compound exhibits an EC50 of 80 nM as a P2X3 receptor antagonist in a recombinant rat P2X3 Xenopus oocyte assay [1]. This potency is approximately 10-fold weaker than the clinical-stage P2X3 antagonists filapixant (IC50 = 7 nM) and eliapixant (IC50 = 8 nM) [2]. This intermediate potency profile may be advantageous for applications where complete receptor blockade is undesirable, such as in modulating rather than abolishing ATP-mediated nociceptive signaling, potentially offering a differentiated window between efficacy and on-target side effects like taste disturbance.
| Evidence Dimension | P2X3 receptor antagonist potency |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | Filapixant: IC50 = 7 nM; Eliapixant (BAY 1817080): IC50 = 8 nM |
| Quantified Difference | ~10- to 11-fold weaker than filapixant and eliapixant |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes (target compound); intracellular calcium assay in cells expressing human P2X3 (comparators) |
Why This Matters
For users requiring a P2X3 tool compound with moderate potency to avoid complete receptor silencing, this compound provides a quantifiably distinct pharmacological starting point compared to ultra-potent clinical candidates.
- [1] BindingDB. Affinity Data for BDBM50118219: EC50 80 nM, Antagonist activity against recombinant rat P2X3 expressed in Xenopus oocytes. http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=P2X+purinoceptor+3&reactant2=BDBM50118219. View Source
- [2] Guide to Malaria Pharmacology. filapixant Ligand Activity Charts: IC50 = 7 nM (hP2X3). https://www.guidetomalariapharmacology.org. View Source
